N-[4-(benzyloxy)-3-chlorobenzyl]-2-phenylethanamine
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Overview
Description
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-PHENYLETHYL)AMINE is an organic compound that features a benzyl ether, a chlorinated aromatic ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-PHENYLETHYL)AMINE can be achieved through several methods. One common approach involves the reduction of 2-chloro-4-nitrophenol to 3-chloro-4-hydroxyaniline using zinc and ammonium chloride in a methanol-water mixture. This is followed by the protection of the amine group with a Boc group, benzylation of the hydroxy group, and subsequent deprotection of the Boc group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-PHENYLETHYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-PHENYLETHYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-PHENYLETHYL)AMINE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-PHENYLETHYL)AMINE
- {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-METHYLETHYL)AMINE
- {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-ETHYLETHYL)AMINE
Uniqueness
The uniqueness of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}(2-PHENYLETHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22ClNO |
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Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C22H22ClNO/c23-21-15-20(16-24-14-13-18-7-3-1-4-8-18)11-12-22(21)25-17-19-9-5-2-6-10-19/h1-12,15,24H,13-14,16-17H2 |
InChI Key |
PUKMIEGITJJLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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